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molecular formula C7H7BrO2S B8802552 2-(3-Bromothiophen-2-yl)-1,3-dioxolane

2-(3-Bromothiophen-2-yl)-1,3-dioxolane

Cat. No. B8802552
M. Wt: 235.10 g/mol
InChI Key: RRLGYJDKXAVIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04876271

Procedure details

Pyridinium tosylate (1 g., 4 mmoles) was added to a mixture of 3-bromothiophene-2-carboxaldehyde (2) (18.7 g., 97.9 mmole), ethylene glycol (22 mL., 24.8 g., 400 mmole) and dry toluene (100 mL). The mixture was refluxed and the water removed by a Dean-Stark trap. After 1 hour, TLC (10% EtOAC/hexane) showed the reaction was complete. The mixture was cooled to room temperature and partitioned between ether (100 mL) and water (100 mL) components. The organic layer was separated and extracted with water (3×50 mL) and then with a saturated solution of sodium bicarbonate (25 mL). The resulting extract was dried (MgSO4), filtered and evaporated in vacuo to leave 21.5 g, of crude product. This product was distilled to give 17.6 g of 3 -Bromo-2-(2-dioxolanyl)thiophene (3), bp: 86°-87° C./0.5 mm.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=[O:8].[CH2:9](O)[CH2:10][OH:11]>S(C1C=CC(C)=CC=1)([O-])(=O)=O.[NH+]1C=CC=CC=1.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]1[O:11][CH2:10][CH2:9][O:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
BrC1=C(SC=C1)C=O
Name
Quantity
22 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
1 g
Type
catalyst
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1.[NH+]1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
CUSTOM
Type
CUSTOM
Details
the water removed by a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
partitioned between ether (100 mL) and water (100 mL) components
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with water (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave 21.5 g
DISTILLATION
Type
DISTILLATION
Details
This product was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(SC=C1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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